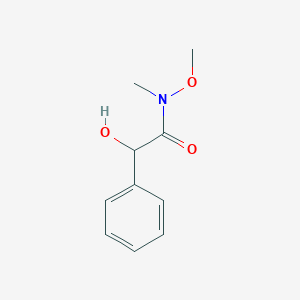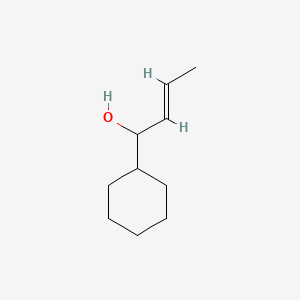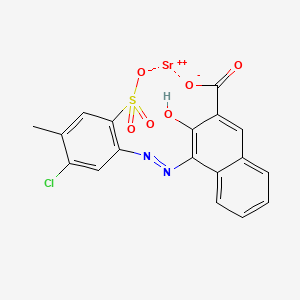
1-(3-Pyridyl)-3-(3-pyridyl)-2-propen-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Pyridyl)-3-(3-pyridyl)-2-propen-1-one, also known as 3-pyridyl-3-pyridylacrylonitrile (PPAN) is an organic compound that has become increasingly important in scientific research due to its unique properties. It is a colorless liquid that is soluble in water and is used as a building block to create a variety of other compounds. PPAN has a wide range of applications in the field of chemistry, including in the synthesis of organic molecules, the production of pharmaceuticals, and the development of new materials.
Méthode De Synthèse Détaillée
Design of the Synthesis Pathway
The synthesis pathway for 1-(3-Pyridyl)-3-(3-pyridyl)-2-propen-1-one involves the condensation reaction between 3-pyridinecarboxaldehyde and 3-acetylpyridine in the presence of a base.
Starting Materials
3-pyridinecarboxaldehyde, 3-acetylpyridine, Base (such as sodium hydroxide or potassium hydroxide), Solvent (such as ethanol or methanol)
Reaction
Mix 3-pyridinecarboxaldehyde and 3-acetylpyridine in a solvent (such as ethanol or methanol)., Add a base (such as sodium hydroxide or potassium hydroxide) to the mixture and stir., Heat the mixture under reflux for several hours., Cool the mixture and filter the resulting solid., Wash the solid with a solvent (such as ethanol or methanol) and dry it., The resulting compound is 1-(3-Pyridyl)-3-(3-pyridyl)-2-propen-1-one.
Applications De Recherche Scientifique
PPAN is a versatile compound that has a wide range of applications in scientific research. It has been used in the synthesis of organic molecules, such as polymers, catalysts, and pharmaceuticals. In addition, PPAN has been used in the development of new materials, including polymers, catalysts, and nanomaterials. PPAN has also been used in the study of biological processes, such as cell signaling, gene regulation, and enzyme activity.
Mécanisme D'action
The mechanism of action of PPAN is not fully understood, however, it is believed to interact with certain proteins, enzymes, and receptors in the body. It has been shown to interact with the enzyme tyrosinase, which is involved in the production of melanin, and the receptor PPAR-γ, which is involved in the regulation of glucose and lipid metabolism. In addition, PPAN has been shown to inhibit the activity of certain proteins, such as cyclooxygenase-2, which is involved in inflammation.
Effets Biochimiques Et Physiologiques
PPAN has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as tyrosinase and cyclooxygenase-2, and to interact with certain receptors, such as PPAR-γ. In addition, PPAN has been shown to have anti-inflammatory, antioxidant, and anti-cancer effects. In animal studies, PPAN has been shown to reduce inflammation and improve insulin sensitivity.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using PPAN in laboratory experiments include its low cost, ease of synthesis, and wide range of applications. In addition, PPAN is relatively stable and can be stored for long periods of time. The main limitation of using PPAN in laboratory experiments is its low solubility in water, which can make it difficult to work with.
Orientations Futures
There are a number of potential future directions for PPAN research. One potential direction is to further investigate the biochemical and physiological effects of PPAN, as well as its potential applications in the development of new drugs and materials. Additionally, further research could be conducted to investigate the mechanism of action of PPAN and to develop new methods of synthesis. Finally, further research could be conducted to investigate the potential toxicity of PPAN and to develop strategies for safe and effective use.
Propriétés
Numéro CAS |
13309-07-4 |
|---|---|
Nom du produit |
1-(3-Pyridyl)-3-(3-pyridyl)-2-propen-1-one |
Formule moléculaire |
C₁₃H₁₀N₂O |
Poids moléculaire |
210.23 |
Synonymes |
1,3-Di-3-pyridinyl-2-propen-1-one; 1,3-Di-3-pyridyl-2-propen-1-one; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![N-[2-(Trifluoroacetyl)-4-chlorophenyl]-2-bromoacetamide](/img/structure/B1144612.png)